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Abstract

This document provides a comprehensive technical overview of Ostarine-d4, a deuterated
isotopologue of the selective androgen receptor modulator (SARM) Ostarine (also known as
Enobosarm or MK-2866). Ostarine-d4, bearing the Chemical Abstracts Service (CAS) number
1202044-20-9, is primarily utilized as an internal standard for the precise quantification of
Ostarine in various biological matrices. This guide details the chemical properties, synthesis,
and analytical applications of Ostarine-d4. Furthermore, it delves into the extensive research
on the non-deuterated parent compound, Ostarine, covering its mechanism of action, signaling
pathways, metabolism, and quantitative data from preclinical and clinical investigations. This
information is crucial for researchers in the fields of pharmacology, drug metabolism, and
analytical chemistry.

Introduction to Ostarine-d4

Ostarine-d4 is a stable, isotopically labeled version of Ostarine, a non-steroidal SARM that has
been investigated for its potential therapeutic benefits in conditions such as muscle wasting
and osteoporosis.[1][2] The substitution of four hydrogen atoms with deuterium in the phenoxy
ring of the molecule imparts a higher mass, making it an ideal internal standard for mass
spectrometry-based analytical methods.[3] This allows for accurate correction of variations that
may occur during sample preparation and analysis, ensuring reliable quantification of Ostarine.

[3]
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Chemical and Physical Properties

The fundamental properties of Ostarine-d4 are summarized in the table below, providing a
direct comparison with its non-deuterated counterpart.

Property Ostarine-d4 Ostarine

CAS Number 1202044-20-9 841205-47-8

Molecular Formula C19H10D4F3N303 C19H14F3N30s3

Molecular Weight 393.35 g/mol 389.33 g/mol
(2S)-3-(4-cyanophenoxy- (2S)-3-(4-cyanophenoxy)-N-[4-
2,3,5,6-d4)-N-[4-cyano-3- cyano-3-

IUPAC Name _ _
(trifluoromethyl)phenyl]-2- (trifluoromethyl)phenyl]-2-

hydroxy-2-methylpropanamide  hydroxy-2-methylpropanamide

MK-2866-d4, Enobosarm-d4, MK-2866, Enobosarm, GTX-

Synonyms
GTX-024-d4 024, S-22

Synthesis of Ostarine-d4

The synthesis of deuterated Ostarine involves the reaction of a deuterated phenol with a chiral
propionamide derivative. A detailed experimental protocol, adapted from published literature, is
provided below.

Experimental Protocol: Synthesis

A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-
methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-
cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.[4] The
reaction mixture is then concentrated under reduced pressure. The resulting solid residue is
treated with 500 mL of water and extracted with ethyl acetate (2 x 300 mL). The combined
organic extracts are washed with 10% sodium hydroxide solution (4 x 200 mL) and brine. The
organic layer is subsequently dried over magnesium sulfate and concentrated to yield an oil.
This crude product is purified by column chromatography using a mixture of dichloromethane
and ethyl acetate (80:20) as the eluent. The purified oil is then crystallized from a
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dichloromethane/hexane mixture to yield (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-
cyanophenoxy-d4)-2-hydroxy-2-methylpropanamide as a colorless solid.[4]

Mechanism of Action of Ostarine

Ostarine exerts its effects by selectively binding to and activating the androgen receptor (AR), a
member of the nuclear receptor superfamily.[1][5][6] Unlike traditional anabolic steroids,
Ostarine exhibits tissue-selective anabolic effects, primarily on skeletal muscle and bone, with
reduced androgenic effects on tissues such as the prostate.[1]

Signaling Pathways

Upon binding to Ostarine, the androgen receptor translocates to the nucleus, where it
modulates the transcription of target genes. This genomic action is responsible for the
observed increases in muscle protein synthesis and bone mineral density.[5] Additionally,
Ostarine has been shown to activate non-genomic signaling pathways, including the rapid
phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation of
the ERK1/2 pathway also contributes to the pro-proliferative and differentiating effects of
Ostarine on muscle cells.[5]
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Caption: Ostarine's dual signaling pathways in muscle cells.

Quantitative Data
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The following tables summarize key quantitative data from various studies on Ostarine.

In Vitro Activity

Parameter

Value

Assay

Reference

AR Binding Affinity

Competitive

(Ki) 3.8nM radioligand binding [7]
[
assay
Cell Proliferation Increased at 1000 nM
BrdU assay [5]
(C2C12) (p<0.01)
o Increased at 1000 nM
Cell Viability (C2C12) MTT assay [5]

(p <0.05)

ERK1/2
_ Increased at 100 and
Phosphorylation Western Blot [5]
1000 nM (p < 0.01)
(C2C12)

Myogenin Expression
(C2C12, 2 days)

Increased at 100 nM
(p <0.01) and 1000
nM (p < 0.05)

Western Blot

[5]

MyH Expression
(C2C12, 6 days)

Increased at 100 nM
(p <0.05) and 1000
nM (p < 0.01)

Western Blot

[5]

Leptin Secretion (Rat

Adipocytes)

Decreased at 1 uM (p
<0.05)

ELISA

[8]

Adiponectin Secretion
(Rat Adipocytes)

Decreased at 0.1 and
1 uM (p < 0.05)

ELISA

[8]

In Vivo Preclinical Data (Rat Models)

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.eurodiagnostico.com/media/pdf/Ostarine(MK-2866).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://www.jpp.krakow.pl/journal/archive/08_19/pdf/10.26402/jpp.2019.4.04.pdf
https://www.jpp.krakow.pl/journal/archive/08_19/pdf/10.26402/jpp.2019.4.04.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Dose Duration Effect Reference
Levator Ani EDso = 0.03 ]
) - 141.9% increase  [7]
Muscle Weight mg/day
) EDso = 0.12 39.2% of intact
Prostate Weight - [7]
mg/day control
Increased (p <
Muscle Mass 0.4 mg/kg/day 30 days [5]
0.01)
Bone Mineral 0.04-4 Increased in
' 5 weeks [1]
Density mg/kg/day OVX rats
Plasma Half-life
10 mg/kg - 6.0 hours [7]
(V)
Clinical Trial Data (Human Studies)
Parameter Dose Duration Effect Reference
+1.4 kg vs.
Lean Body Mass 3 mg/day 3 months placebo (p < 9]
0.001)
-0.6 kg vs.
Fat Mass 3 mg/day 3 months placebo (p = 9]
0.08)
Stair Climb Increased (p =
3 mg/day 3 months 9]
Power 0.005)
Lean Body Mass o
1 mgand3 Significant
(Cancer 16 weeks ) [10]
] mg/day increase
Patients)

Metabolism of Ostarine

In humans, Ostarine undergoes extensive metabolism primarily through hydroxylation, ether

cleavage, dealkylation, O-glucuronidation, and sulfation.[11][12][13] Studies have identified up

to ten metabolites in urine.[12][13] The major metabolic pathways involve the formation of
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Ostarine-glucuronide and hydroxybenzonitrile-ostarine-glucuronide.[11][13] The production of
cyanophenol-sulfate has been suggested as a potential contributor to liver toxicity observed in
some cases.[12][13]
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Caption: Major metabolic pathways of Ostarine in humans.

Analytical Methodologies

The primary application of Ostarine-d4 is as an internal standard in liquid chromatography-
tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ostarine in biological
samples such as urine and serum.[3][14][15]

Experimental Protocol: LC-MS/MS Quantification in Rat
Serum

Sample Preparation (Protein Precipitation): To a serum sample, an internal standard solution
(Ostarine-d4) is added.[15] Proteins are precipitated by the addition of a suitable organic
solvent (e.g., methanol). The mixture is vortexed and then centrifuged to pellet the precipitated
proteins. The clear supernatant is transferred to an HPLC vial for analysis.[15]
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Chromatographic and Mass Spectrometric Conditions:

LC System: A reverse-phase liquid chromatography system is used.

o Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous
buffer, such as 10 mM ammonium formate (e.g., 75:25, v/v).[15]

o Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode is commonly employed.

« lonization: Electrospray ionization (ESI) in negative mode is often used.[15]

The specific mass transitions for Ostarine and Ostarine-d4 are monitored for selective and

sensitive detection.
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Caption: General workflow for Ostarine quantification using LC-MS/MS.
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Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a
phenomenon known as the kinetic isotope effect (KIE).[16] This is particularly relevant for
metabolic pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step.
While specific studies directly comparing the pharmacokinetics of Ostarine and Ostarine-d4
are not readily available in the public domain, it is plausible that the deuteration in the phenoxy
ring could influence its metabolism, potentially leading to a slightly altered pharmacokinetic
profile.[3] However, for its application as an internal standard, where it is added directly to the
sample prior to extraction, any minor differences in in vivo metabolism are not a concern.

Conclusion

Ostarine-d4 (CAS No. 1202044-20-9) is an indispensable tool for the accurate and reliable
quantification of Ostarine in research and clinical settings. A thorough understanding of the
parent compound's mechanism of action, metabolism, and pharmacological effects, as detailed
in this guide, is essential for interpreting such analytical data. The provided protocols and
guantitative summaries serve as a valuable resource for scientists and drug development
professionals working with this selective androgen receptor modulator and its deuterated
analogue. Further research into the potential kinetic isotope effects on the pharmacokinetics of
Ostarine-d4 could provide additional insights into its metabolic fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9031805/
https://www.researchgate.net/publication/38032210_Nonsteroidal_selective_androgen_receptor_modulator_Ostarine_in_cancer_cachexia
https://www.eurodiagnostico.com/media/pdf/Ostarine(MK-2866).pdf
https://www.jpp.krakow.pl/journal/archive/08_19/pdf/10.26402/jpp.2019.4.04.pdf
https://www.biospace.com/gtx-inc-announces-that-ostarine-achieved-primary-endpoint-of-lean-body-mass-and-a-secondary-endpoint-of-improved-functional-performance-in-a-phase-i
https://www.biospace.com/gtx-inc-announces-that-ostarine-achieved-primary-endpoint-of-lean-body-mass-and-a-secondary-endpoint-of-improved-functional-performance-in-a-phase-i
https://www.biospace.com/gtx-inc-announces-that-ostarine-achieved-primary-endpoint-of-lean-body-mass-and-a-secondary-endpoint-of-improved-functional-performance-in-a-phase-i
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039107/
https://consensus.app/search/pharmacokinetics-and-metabolism-of-ostarine-in-hum/9uvB2yp-RCmzaRbHVqbecA/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11277069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11277069/
https://www.mdpi.com/1422-0067/25/14/7807
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892632/
https://farmaciajournal.com/wp-content/uploads/2019-05-art-04-Miklos_Tero-Vescan_Muntean_772-779.pdf
https://pubmed.ncbi.nlm.nih.gov/20697607/
https://pubmed.ncbi.nlm.nih.gov/20697607/
https://www.benchchem.com/product/b10824224#ostarine-d4-cas-number-1202044-20-9
https://www.benchchem.com/product/b10824224#ostarine-d4-cas-number-1202044-20-9
https://www.benchchem.com/product/b10824224#ostarine-d4-cas-number-1202044-20-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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